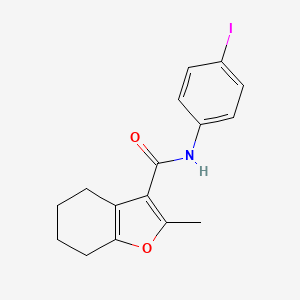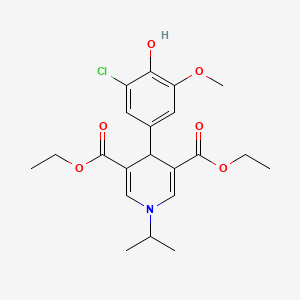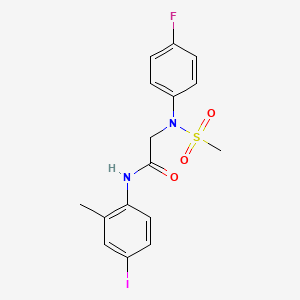![molecular formula C28H30ClN3O B3540457 [4-(5-chloro-2-methylphenyl)piperazin-1-yl][4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]methanone](/img/structure/B3540457.png)
[4-(5-chloro-2-methylphenyl)piperazin-1-yl][4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]methanone
Descripción general
Descripción
[4-(5-chloro-2-methylphenyl)piperazin-1-yl][4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 3,4-dihydroisoquinolin-2(1H)-ylmethyl group, making it a unique structure for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-chloro-2-methylphenyl)piperazin-1-yl][4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]methanone typically involves multi-step organic reactions. The initial step often includes the preparation of the piperazine derivative, followed by the introduction of the 5-chloro-2-methylphenyl group through nucleophilic substitution. The final step involves the coupling of the 3,4-dihydroisoquinolin-2(1H)-ylmethyl group under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the aromatic rings, potentially leading to the formation of dihydro derivatives.
Substitution: The chloro group in the 5-chloro-2-methylphenyl moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, [4-(5-chloro-2-methylphenyl)piperazin-1-yl][4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]methanone is studied for its potential interactions with biological macromolecules. It serves as a probe to understand protein-ligand interactions and enzyme mechanisms.
Medicine
The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its structure suggests possible activity as a central nervous system agent, given the presence of the piperazine and isoquinoline moieties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [4-(5-chloro-2-methylphenyl)piperazin-1-yl][4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]methanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the isoquinoline moiety may modulate enzyme activity. These interactions can lead to various biological effects, including modulation of neurotransmission and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
Compared to similar compounds, [4-(5-chloro-2-methylphenyl)piperazin-1-yl][4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]methanone stands out due to its dual aromatic substitution and the presence of both piperazine and isoquinoline moieties. This unique combination of structural features provides a versatile platform for various scientific and industrial applications.
Propiedades
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN3O/c1-21-6-11-26(29)18-27(21)31-14-16-32(17-15-31)28(33)24-9-7-22(8-10-24)19-30-13-12-23-4-2-3-5-25(23)20-30/h2-11,18H,12-17,19-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXKRTCEGSSCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-1-(2,3-dimethylphenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3540380.png)
![N-(2-hydroxy-4-{4-hydroxy-3-[(phenoxyacetyl)amino]benzyl}phenyl)-2-phenoxyacetamide](/img/structure/B3540383.png)
![N-(3-methylsulfanylphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide](/img/structure/B3540391.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3540392.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3-nitro-phenyl)-methanesulfonamide](/img/structure/B3540399.png)

![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3540416.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyphenyl)glycinamide](/img/structure/B3540438.png)
![methyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3540441.png)
![1-(3-{[(5-BENZYL-4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE](/img/structure/B3540448.png)
![2-(1H-benzimidazol-2-ylthio)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3540450.png)
![2-[[[2-[1-(4-Fluorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]methyl]benzoic acid](/img/structure/B3540463.png)

